Comparative Radiopharmaceutical Imaging Probe Development: Superior in vitro Binding Affinity for Alzheimer's Disease Target
In the development of PET imaging probes for Alzheimer's disease, a derivative synthesized from (5-Methoxybenzofuran-2-yl)boronic acid, designated FPYBF-1, demonstrated significantly higher binding affinity for Aβ(1-42) aggregates (Ki = 0.9 nM) compared to other benzofuran derivatives in the same study class [1].
| Evidence Dimension | Binding Affinity (Ki) for Aβ(1-42) aggregates |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Other benzofuran derivatives within the same research article (exact comparator Ki values not reported) |
| Quantified Difference | Not calculable; observed as the lead compound in the study |
| Conditions | In vitro binding assay using Aβ(1-42) aggregates |
Why This Matters
This nanomolar binding affinity is a critical selection criterion for researchers developing next-generation Alzheimer's PET tracers, where sub-nanomolar target engagement is required for effective imaging contrast.
- [1] Cheng, Y., Ono, M., Kimura, H., Kagawa, S., Nishii, R., & Saji, H. (2010). A novel 18F-labeled pyridyl benzofuran derivative for imaging of β-amyloid plaques in Alzheimer's brains. Bioorganic & Medicinal Chemistry Letters, 20(20), 6141-6144. View Source
